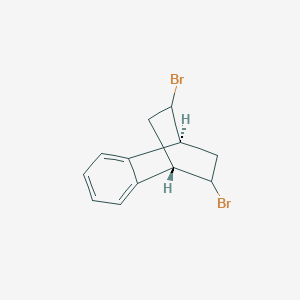
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is a brominated derivative of 1,4-ethanonaphthalene. This compound is characterized by the presence of two bromine atoms at the 2 and 10 positions on the naphthalene ring. It has the molecular formula C12H12Br2 and a molecular weight of 316.03 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene typically involves the bromination of 1,4-ethanonaphthalene. The reaction is carried out by adding bromine to the parent hydrocarbon under controlled conditions. The reaction conditions include maintaining a specific temperature and using a solvent like carbon tetrachloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of different brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Zinc dust in acetic acid is commonly used for the reduction of brominated compounds.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of 1,4-ethanonaphthalene, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include substitution, reduction, and oxidation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,10-Tetrabromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
- 2,3-Dibromo-1,4-ethenonaphthalene
- 2,2,10-Tribromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
Uniqueness
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H12Br2 |
|---|---|
Poids moléculaire |
316.03 g/mol |
Nom IUPAC |
(1S,8S)-9,11-dibromotricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C12H12Br2/c13-11-6-10-8-4-2-1-3-7(8)9(11)5-12(10)14/h1-4,9-12H,5-6H2/t9-,10-,11?,12?/m0/s1 |
Clé InChI |
XHMCGNJBDOSJKK-JYBOHDQNSA-N |
SMILES isomérique |
C1[C@@H]2C(C[C@H](C1Br)C3=CC=CC=C23)Br |
SMILES canonique |
C1C2C(CC(C1Br)C3=CC=CC=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


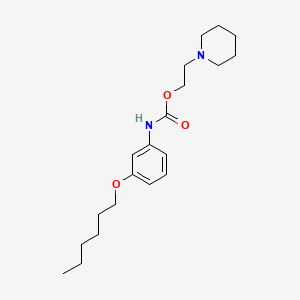
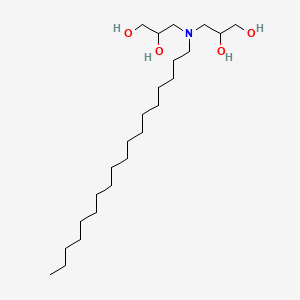
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)



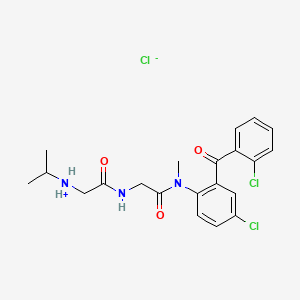
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
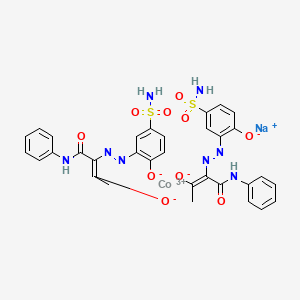
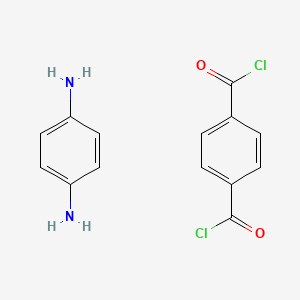
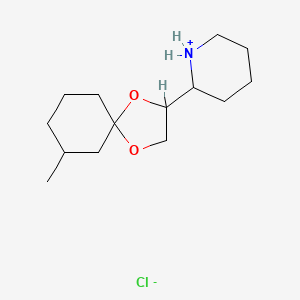
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)

